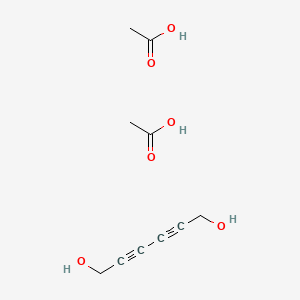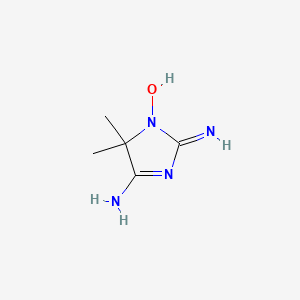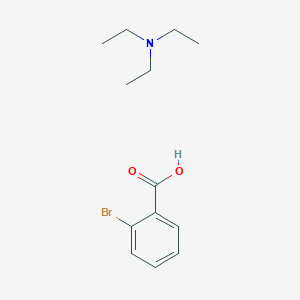![molecular formula C8H16O2Si B14631077 2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol CAS No. 55560-40-2](/img/structure/B14631077.png)
2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol is a chemical compound with the molecular formula C9H18OSi. It is known for its unique structure, which includes a trimethylsilyl group attached to a propynyl moiety, linked to an ethan-1-ol group. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol typically involves the reaction of 3-(Trimethylsilyl)prop-2-yn-1-ol with ethylene oxide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, which facilitates the opening of the ethylene oxide ring and its subsequent reaction with the propargyl alcohol derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, making the compound useful in a wide range of synthetic applications. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trimethylsilyl)prop-2-yn-1-ol: A closely related compound with similar reactivity but lacking the ethan-1-ol moiety.
1-Trimethylsilylpropargyl alcohol: Another similar compound used in organic synthesis.
3-Trimethylsilyl-2-propyn-1-ol: Shares the trimethylsilyl and propynyl groups but differs in the overall structure.
Uniqueness
2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol is unique due to its combination of a trimethylsilyl group and an ethan-1-ol moiety, which provides distinct reactivity and versatility in synthetic applications.
Propiedades
Número CAS |
55560-40-2 |
|---|---|
Fórmula molecular |
C8H16O2Si |
Peso molecular |
172.30 g/mol |
Nombre IUPAC |
2-(3-trimethylsilylprop-2-ynoxy)ethanol |
InChI |
InChI=1S/C8H16O2Si/c1-11(2,3)8-4-6-10-7-5-9/h9H,5-7H2,1-3H3 |
Clave InChI |
GBUVDLWMOBQACT-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid](/img/structure/B14630995.png)
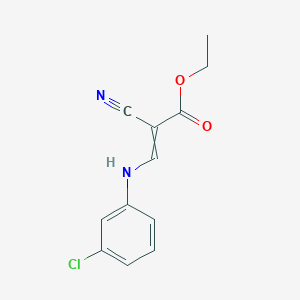
![2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B14630999.png)
![Methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate](/img/structure/B14631002.png)
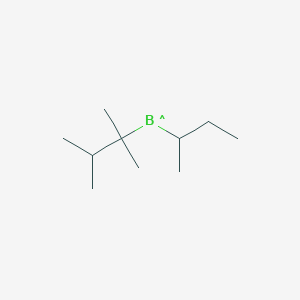


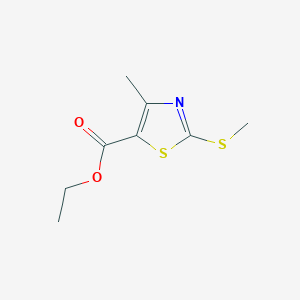
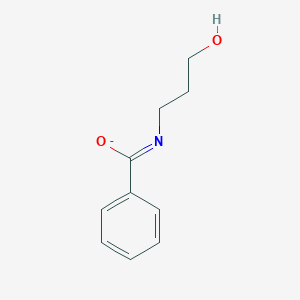
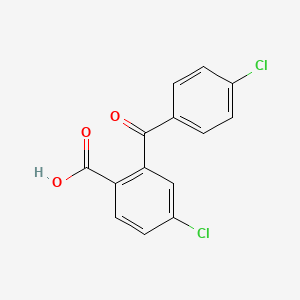
![1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14631052.png)
